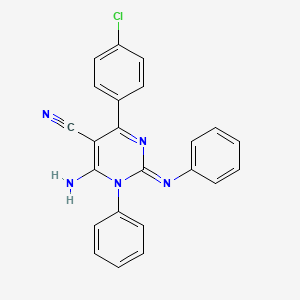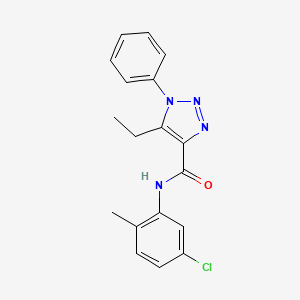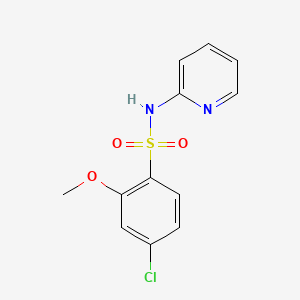![molecular formula C20H25ClN2O4S B13369738 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B13369738.png)
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a sulfonyl group and two aromatic rings, one of which contains chloro and methoxy substituents.
Métodos De Preparación
The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the sulfonyl chloride derivative, followed by its reaction with the piperazine ring under controlled conditions. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, while the aromatic rings may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine stands out due to its unique combination of substituents and structural features. Similar compounds include:
- 1-[(4-Methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
- 1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
- 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C20H25ClN2O4S |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H25ClN2O4S/c1-14-5-6-16(11-15(14)2)22-7-9-23(10-8-22)28(24,25)20-13-18(26-3)17(21)12-19(20)27-4/h5-6,11-13H,7-10H2,1-4H3 |
Clave InChI |
MAAHLGDUQNBHDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B13369664.png)
![3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369671.png)
![6-(2-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369684.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide](/img/structure/B13369687.png)
![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13369707.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369710.png)

![Ethyl 2'-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4'-pyrano[3,2-h]quinoline)-3'-carboxylate](/img/structure/B13369722.png)

![Methyl 8-isopropyl-4-(2-methyl-1-piperidinyl)-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13369746.png)
![8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B13369752.png)
![2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B13369755.png)
![6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369760.png)
